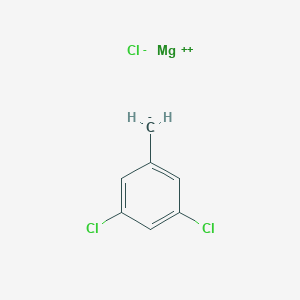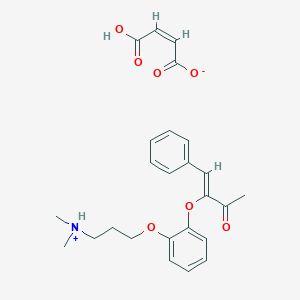
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-3-buten-2-one maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-3-buten-2-one maleate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMEM and is a potent inhibitor of the enzyme acetylcholinesterase, which plays an important role in the nervous system.
Mecanismo De Acción
The mechanism of action of DMEM involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can have a range of effects on cognitive function and behavior, including improved memory and attention. In addition, DMEM has been shown to have antioxidant properties, which may also contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
DMEM has been shown to have a range of biochemical and physiological effects. In addition to its role as an acetylcholinesterase inhibitor, DMEM has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation. DMEM has also been shown to have anti-inflammatory effects, which may be beneficial in a range of disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of DMEM for lab experiments is its potent inhibitory effects on acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in the nervous system and for developing potential treatments for diseases such as Alzheimer's. However, one limitation of DMEM is its complex synthesis method, which can make it difficult and time-consuming to produce.
Direcciones Futuras
There are many potential future directions for research on DMEM. One area of interest is in the development of new treatments for Alzheimer's disease and other neurodegenerative disorders. DMEM's potent inhibitory effects on acetylcholinesterase make it a promising candidate for the development of new drugs that target this enzyme. In addition, DMEM's antioxidant and anti-inflammatory properties may also have potential therapeutic applications in a range of disease states. Further research is needed to fully elucidate the potential applications of DMEM in scientific research and medicine.
Métodos De Síntesis
The synthesis of DMEM involves several steps, including the reaction of 2-(2-(Dimethylamino)propoxy)-1-chlorobenzene with 4-phenyl-3-buten-2-one in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-methoxy-2-propanol to form the maleate salt of DMEM. The synthesis of DMEM is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Aplicaciones Científicas De Investigación
DMEM has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where DMEM has been shown to be a potent inhibitor of acetylcholinesterase. This enzyme plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can have a range of effects on cognitive function and behavior.
Propiedades
Número CAS |
106064-06-6 |
|---|---|
Nombre del producto |
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-3-buten-2-one maleate |
Fórmula molecular |
C25H29NO7 |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
dimethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C21H25NO3.C4H4O4/c1-17(23)21(16-18-10-5-4-6-11-18)25-20-13-8-7-12-19(20)24-15-9-14-22(2)3;5-3(6)1-2-4(7)8/h4-8,10-13,16H,9,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b21-16-;2-1- |
Clave InChI |
WLTHWHZKIGAKPG-BQPHEIBYSA-N |
SMILES isomérico |
CC(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=CC=C2OCCC[NH+](C)C.C(=C\C(=O)[O-])\C(=O)O |
SMILES |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+](C)C.C(=CC(=O)[O-])C(=O)O |
SMILES canónico |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+](C)C.C(=CC(=O)[O-])C(=O)O |
Sinónimos |
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phen yl-3-buten-2-one maleate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



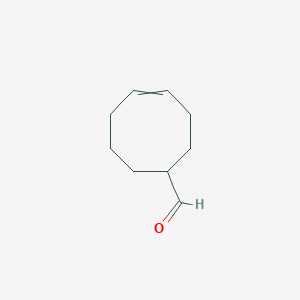
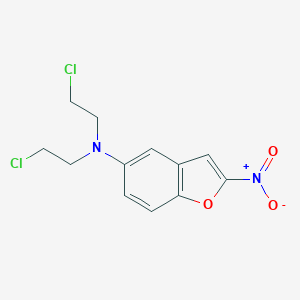
![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)
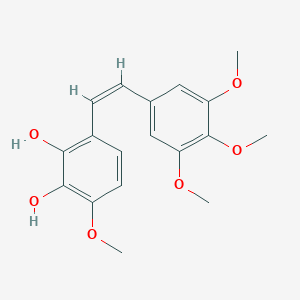
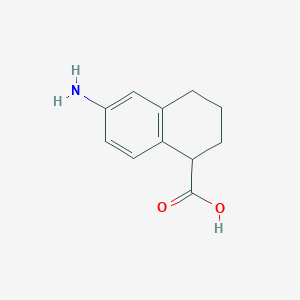
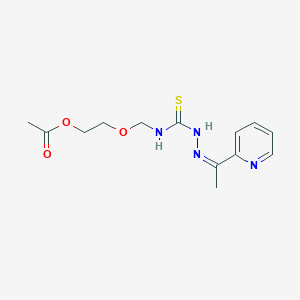

![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)
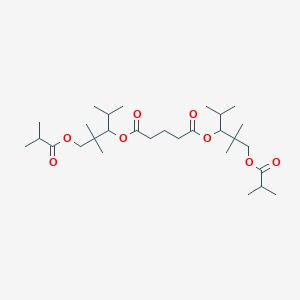
![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)
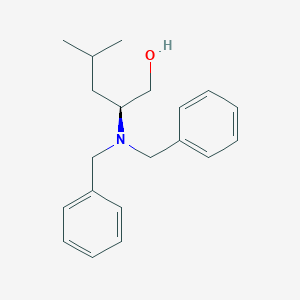

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)
